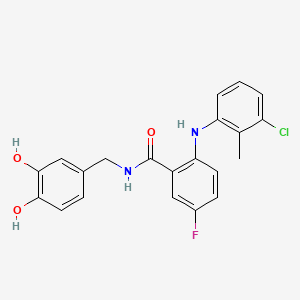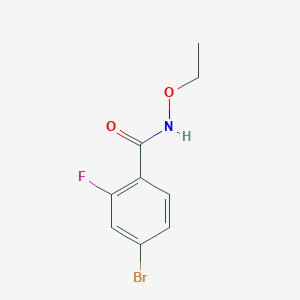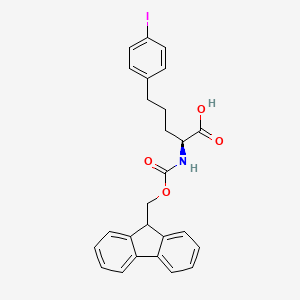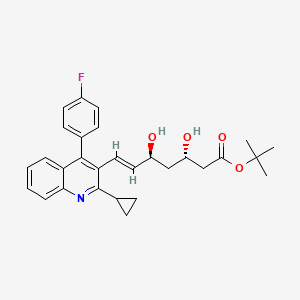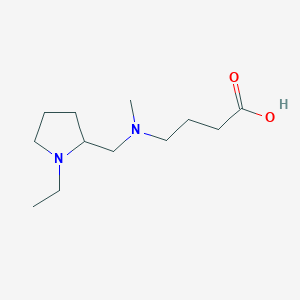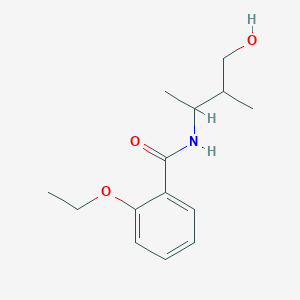![molecular formula C14H22N2O2 B14908127 2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-Morpholinopropyl)amino)methyl)phenol is an organic compound with the molecular formula C14H22N2O2 It is a phenolic compound that contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Morpholinopropyl)amino)methyl)phenol typically involves the reaction of 3-chloropropylamine with morpholine, followed by the introduction of a phenolic group. One common method involves the following steps:
Reaction of 3-chloropropylamine with morpholine: This step forms the intermediate 3-(morpholin-4-yl)propylamine.
Introduction of the phenolic group: The intermediate is then reacted with a phenolic compound, such as phenol, under basic conditions to form 2-(((3-Morpholinopropyl)amino)methyl)phenol.
The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(((3-Morpholinopropyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with careful control of reaction conditions to ensure the purity of the final product. Large-scale production may also involve the use of continuous flow reactors to improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(((3-Morpholinopropyl)amino)methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve the use of strong bases, such as sodium hydroxide (NaOH), and nucleophiles, such as alkoxides or amines.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenolic compounds.
科学的研究の応用
2-(((3-Morpholinopropyl)amino)methyl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2-(((3-Morpholinopropyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-((Aminomethyl)phenol): Similar structure but lacks the morpholine ring.
3-(Morpholin-4-yl)propylamine: Contains the morpholine ring but lacks the phenolic group.
Phenol: Contains the phenolic group but lacks the morpholine ring and the propylamine chain.
Uniqueness
2-(((3-Morpholinopropyl)amino)methyl)phenol is unique due to the presence of both the morpholine ring and the phenolic group, which confer distinct chemical and biological properties
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
2-[(3-morpholin-4-ylpropylamino)methyl]phenol |
InChI |
InChI=1S/C14H22N2O2/c17-14-5-2-1-4-13(14)12-15-6-3-7-16-8-10-18-11-9-16/h1-2,4-5,15,17H,3,6-12H2 |
InChIキー |
ZYNNULLYZTYXKE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNCC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


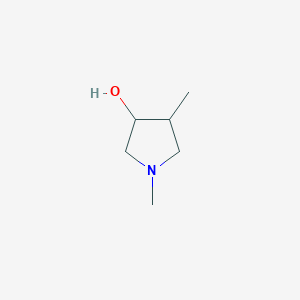

![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
